molecular formula C25H29N5O3S B2832200 11-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-8-butyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione CAS No. 1358774-77-2

11-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-8-butyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione

Cat. No.: B2832200
CAS No.: 1358774-77-2
M. Wt: 479.6
InChI Key: LDIMVBGMKNSSNT-UHFFFAOYSA-N
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Description

11-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-8-butyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione is a useful research compound. Its molecular formula is C25H29N5O3S and its molecular weight is 479.6. The purity is usually 95%.
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Scientific Research Applications

Overview of ChEMBL Database

ChEMBL is a large-scale bioactivity database containing data relevant for drug discovery, including binding, functional, and ADMET information. This Open Data resource is particularly valuable for various aspects of chemical biology and drug-discovery research. The database houses over 5.4 million bioactivity measurements for more than 1 million compounds and 5200 protein targets, accessible through web-based interfaces, data downloads, and web services (Gaulton et al., 2011).

Database Expansion and New Features

Over the years, ChEMBL has expanded by adding new sources of bioactivity data, including data sets from neglected disease screening and crop protection, among others. Enhancements include assay and target annotation using ontologies, inclusion of targets and indications for clinical candidates, and more (Gaulton et al., 2016).

Streamlining Access to Data

ChEMBL has improved programmatic access to its data with an updated version of its web services, facilitating the construction of applications and workflows relevant to drug discovery and chemical biology. This enhances accessibility for researchers integrating ChEMBL data into various platforms (Davies et al., 2015).

Recent Developments

Recent updates include a more comprehensive tracking of compounds through clinical development and market stages, a new data model for drug targets, and methods for identifying reliable data, thus expanding the utility of ChEMBL (Bento et al., 2013).

Direct Deposition of Bioassay Data

ChEMBL is moving towards a model of direct data deposition, enabling the updating of data sets and deposition of supplementary data, alongside a redesigned web interface for improved search and filtering capabilities (Mendez et al., 2018).

Applicability in Crop Protection Research

ChEMBL's expansion includes an extensive data set of bioactivity data of insecticidal, fungicidal, and herbicidal compounds and assays, demonstrating its utility beyond human health research, particularly in crop protection (Gaulton et al., 2015).

Data-Mining for Drug Discovery

ChEMBL serves as a resource for small-molecule SAR data, supporting a wide range of drug design and discovery tasks, including linking biochemical and chemical worlds for new drug discovery (Bellis et al., 2011).

Large-Scale In Vivo Pharmacology Data

A substantial dataset of in vivo assays in ChEMBL serves as a key resource for translational medicine within drug discovery, improving the utility of in vivo data and enabling investigation at varying levels of biological complexity (Hunter et al., 2018).

Properties

IUPAC Name

11-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-8-butyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-2-3-12-28-23(32)22-20(11-15-34-22)30-24(28)26-29(25(30)33)17-21(31)27-13-9-19(10-14-27)16-18-7-5-4-6-8-18/h4-8,11,15,19H,2-3,9-10,12-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIMVBGMKNSSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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